N-heptyl-5-nitrofuran-2-carboxamide

Catalog No.
S12133423
CAS No.
M.F
C12H18N2O4
M. Wt
254.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-heptyl-5-nitrofuran-2-carboxamide

Product Name

N-heptyl-5-nitrofuran-2-carboxamide

IUPAC Name

N-heptyl-5-nitrofuran-2-carboxamide

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C12H18N2O4/c1-2-3-4-5-6-9-13-12(15)10-7-8-11(18-10)14(16)17/h7-8H,2-6,9H2,1H3,(H,13,15)

InChI Key

QAXXTRPCIOBEKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)C1=CC=C(O1)[N+](=O)[O-]

N-heptyl-5-nitrofuran-2-carboxamide is a synthetic compound characterized by its unique molecular structure, which includes a heptyl chain and a nitrofuran moiety. The compound's molecular formula is C13H16N2O3C_{13}H_{16}N_{2}O_{3}, and it has a molecular weight of approximately 248.28 g/mol. The presence of the nitro group (–NO₂) attached to the furan ring, along with the carboxamide functional group (–C(=O)NH), suggests potential biological activity, particularly in pharmacological applications.

Involving N-heptyl-5-nitrofuran-2-carboxamide can include:

  • Nucleophilic Substitution: The carboxamide group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon.
  • Reduction Reactions: The nitro group can undergo reduction to form amines or hydroxylamines under certain conditions.
  • Condensation Reactions: The compound may react with aldehydes or ketones to form imines or other derivatives.

These reactions are influenced by various factors such as temperature, pH, and the presence of catalysts.

N-heptyl-5-nitrofuran-2-carboxamide exhibits significant biological activities that have been explored in various studies. The nitrofuran moiety is known for its antimicrobial properties, suggesting that this compound may be effective against bacterial infections. Additionally, derivatives of nitrofuran compounds have shown potential anticancer properties, indicating that N-heptyl-5-nitrofuran-2-carboxamide may possess cytotoxic effects against certain cancer cell lines. Preliminary studies suggest interactions with specific biological targets, influencing pathways related to cell proliferation and apoptosis.

The synthesis of N-heptyl-5-nitrofuran-2-carboxamide typically involves several steps:

  • Preparation of 5-Nitrofuran-2-carboxylic Acid: This is often the starting material, synthesized from commercially available furan derivatives.
  • Formation of the Amide: The acid is activated (e.g., using carbonyl-diimidazole) and then reacted with heptylamine to form the desired amide.
  • Purification: The product is purified through recrystallization or chromatography to obtain high purity.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product.

N-heptyl-5-nitrofuran-2-carboxamide has potential applications in several fields:

  • Pharmaceuticals: Due to its antimicrobial and potential anticancer properties, it could be developed as a therapeutic agent.
  • Agricultural Chemistry: Its biological activity may lend itself to use as a pesticide or fungicide.
  • Material Science: Compounds with nitrofuran moieties are often studied for their electronic properties, potentially useful in developing new materials.

Studies on N-heptyl-5-nitrofuran-2-carboxamide's interactions with biological macromolecules are essential for understanding its mechanism of action. Interaction studies may involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific proteins or enzymes.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent effects on cellular processes.

These studies will help elucidate its therapeutic potential and guide further development.

Several compounds share structural similarities with N-heptyl-5-nitrofuran-2-carboxamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-benzyl-5-nitrofuran-2-carboxamideC12H12N2O3C_{12}H_{12}N_{2}O_{3}Exhibits potent antitubercular activity; lacks aliphatic chain
NitrofurantoinC8H6N4O5C_{8}H_{6}N_{4}O_{5}Well-known antibiotic; simpler structure
N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamideC11H12N4O4C_{11}H_{12}N_{4}O_{4}Contains an imidazole ring; different side chain

The uniqueness of N-heptyl-5-nitrofuran-2-carboxamide lies in its specific combination of functional groups that may enhance its biological activity compared to these similar compounds. Its heptyl side chain provides distinct steric and electronic properties that could influence its interaction with biological targets differently than those lacking such features.

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

254.12665706 g/mol

Monoisotopic Mass

254.12665706 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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